molecular formula C9H16O3 B104090 Ethyl 4-hydroxycyclohexanecarboxylate CAS No. 17159-80-7

Ethyl 4-hydroxycyclohexanecarboxylate

Cat. No. B104090
CAS RN: 17159-80-7
M. Wt: 172.22 g/mol
InChI Key: BZKQJSLASWRDNE-UHFFFAOYSA-N
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Patent
US04565767

Procedure details

In an autoclave made of stainless steel having a volume of 1 liter were placed 142 g (0.86 mole) of ethyl para-hydroxybenzoate, 10 g of Raney Ni catalyst (activity W-7) and 400 ml of ethanol, and reacted with stirring at a pressure of hydrogen of 100 kg/cm2 and a reaction temperature of 150° C. for 20 hours. After the autoclave was allowed to cool to room temperature, the hydrogen in the vessel was released, and the Raney Ni catalyst was then removed by suction filtration. The filtrate was concentrated by means of a rotary evaporator and then distilled under reduced pressure to obtain 117 g (0.68 mole, yield 79%) of 4-ethoxycarbonylcyclohexanol having a boiling point of 98° to 104° C./4 mmHg.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[H][H]>[Ni].C(O)C>[CH2:9]([O:8][C:6]([CH:5]1[CH2:11][CH2:12][CH:2]([OH:1])[CH2:3][CH2:4]1)=[O:7])[CH3:10]

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
142 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted
CUSTOM
Type
CUSTOM
Details
the Raney Ni catalyst was then removed by suction filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by means of a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)OC(=O)C1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.68 mol
AMOUNT: MASS 117 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.